ethyl 6-(3-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrido[1,2-a]pyrimidines. These compounds are characterized by their fused ring structures, which include nitrogen atoms. The presence of the bromobenzoyl group and the ethyl ester functionality adds to the compound’s chemical diversity and potential reactivity.
Preparation Methods
The synthesis of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be achieved through a multi-step process involving various organic reactions. One common method involves the condensation of 3-bromobenzoyl chloride with an appropriate amine to form the imine intermediate. This intermediate is then subjected to cyclization reactions with suitable reagents to form the pyrido[1,2-a]pyrimidine core. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of the bromobenzoyl group makes the compound susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems, depending on the reaction conditions and reagents used
Scientific Research Applications
(Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its potential biological activity, the compound can be explored for its therapeutic effects in treating various diseases.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound’s imine and ester functionalities allow it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. Additionally, the fused ring structure can facilitate binding to various receptors or enzymes, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include other pyrido[1,2-a]pyrimidine derivatives, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of biological activities.
Pyrido[2,3-d]pyrimidines: These derivatives also feature a fused ring system and have been studied for their potential therapeutic applications.
Quinazolines: Another class of heterocyclic compounds with similar structural features and diverse biological activities
The uniqueness of (Z)-ethyl 2-((3-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-(3-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O4/c1-2-36-27(35)21-16-20-23(29-22-13-6-7-14-31(22)26(20)34)32(19-11-4-3-5-12-19)24(21)30-25(33)17-9-8-10-18(28)15-17/h6-10,13-16,19H,2-5,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUXFSPENYMKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Br)C5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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